2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside

Catalog No.
S533596
CAS No.
534-67-8
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyr...

CAS Number

534-67-8

Product Name

2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3

InChI Key

WEWBWVMTOYUPHH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2(R)-hydroxy-2-methylbutyronitrile-beta-D- glucopyranoside, lotaustralin, lotaustralin, (S)-isomer

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC[C@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Lotaustralin is 261.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of cyanogenic glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lotaustralin ((2R)-2-hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside) is an isoleucine-derived aliphatic cyanogenic glycoside that serves as a critical analytical reference standard in food safety, agricultural biotechnology, and plant metabolomics [1]. While structurally related to the valine-derived linamarin, lotaustralin features a distinct methyl ethyl ketone cyanohydrin aglycone [2]. In procurement contexts, high-purity lotaustralin is primarily sourced by analytical laboratories and crop engineering facilities to accurately quantify total cyanogenic potential (TCP) in staple crops like cassava (Manihot esculenta), lima beans, and white clover [1]. Because regulatory frameworks, such as those from the FAO/WHO, mandate strict limits on residual hydrogen cyanide (HCN) equivalents in ready-to-eat food products (typically <10 ppm), access to the exact lotaustralin standard is essential for calibrating LC-MS/MS and HPLC-DAD workflows, ensuring compliance and consumer safety [3].

Although linamarin accounts for the vast majority (93–97%) of cyanogenic glycosides in cassava, relying solely on linamarin as a proxy for total cyanogenic toxicity systematically underestimates the hydrogen cyanide yield [1]. Lotaustralin constitutes the remaining 3–7% in cassava, and this ratio fluctuates significantly based on cultivar genetics, environmental stress, and tissue type [2]. Furthermore, substituting pure lotaustralin with crude cassava extracts introduces severe matrix effects and unpredictable lotaustralin-to-linamarin ratios, compromising the reproducibility of quantitative assays. For enzymatic studies, substituting with aromatic cyanogens like amygdalin or prunasin is invalid because the primary hydrolytic enzyme, linamarase, exhibits highly specific binding kinetics for aliphatic substrates, resulting in drastically different hydrolysis rates and cyanide release profiles [3].

Chromatographic Resolution for Multiplexed Cyanogen Profiling

In mainstream laboratory workflows for cyanogen profiling, lotaustralin demonstrates excellent analytical processability by separating completely from its primary analog, linamarin. Under reverse-phase HPLC/LC-MS conditions, the addition of the ethyl group in lotaustralin's aglycone significantly increases its hydrophobicity. This results in a retention time of approximately 5.5 minutes for lotaustralin, compared to 2.6 minutes for linamarin [1]. This baseline resolution is critical for preventing co-elution artifacts during multiplexed sample analysis.

Evidence DimensionReverse-phase HPLC Retention Time
Target Compound Data~5.5 minutes (Lotaustralin)
Comparator Or Baseline~2.6 minutes (Linamarin)
Quantified DifferenceBaseline resolution with ~2.9 minute retention time difference
ConditionsReverse-phase HPLC/LC-MS analysis of plant extracts

Ensures baseline resolution in mainstream laboratory workflows, preventing co-elution artifacts and allowing precise independent quantification of the isoleucine-derived cyanogen pool.

Mass Spectrometry SRM Transitions for Trace Detection

For trace-level food safety screening, lotaustralin provides a distinct mass spectrometric signature that prevents cross-talk with linamarin. In UPLC ESI-MS/MS analysis using Selected Reaction Monitoring (SRM) in negative ion mode (formate adducts), lotaustralin yields a specific precursor-to-product ion transition of m/z 306 > 161. In direct head-to-head comparison, linamarin yields a transition of m/z 292 > 161 [1]. This 14 Da mass shift allows for unambiguous, independent quantification of the isoleucine-derived cyanogen.

Evidence DimensionSelected Reaction Monitoring (SRM) Precursor-to-Product Ion Transition
Target Compound Datam/z 306 > 161 (Lotaustralin formate adduct)
Comparator Or Baselinem/z 292 > 161 (Linamarin formate adduct)
Quantified Difference14 Da mass shift in precursor ion
ConditionsUPLC ESI-MS/MS in negative ion mode

Provides a distinct, quantifiable mass transition for trace-level food safety screening, essential for detecting cyanogens below the 10 ppm regulatory threshold.

Stereochemical Purity for Enzyme Kinetic Reproducibility

The stereochemical purity of (2R)-lotaustralin is a critical factor for reproducibility in enzyme kinetic assays. Natural plant beta-glucosidases (such as linamarase) and nitrile hydroxylases are highly stereoselective, exclusively processing the (2R)-epimer (lotaustralin) while showing negligible activity toward the (2S)-epimer (epilotaustralin) [1]. Utilizing a strictly pure (2R)-lotaustralin standard guarantees purity-linked usability, whereas racemic mixtures artificially skew hydrolysis rates and misrepresent the biological cyanide release profile.

Evidence DimensionStereoisomeric Biological Activity
Target Compound DataStrictly processed (2R)-epimer (Lotaustralin)
Comparator Or BaselineInactive or severely hindered (2S)-epimer (Epilotaustralin)
Quantified DifferenceExclusive enzymatic preference for the (2R) stereocenter
ConditionsLinamarase / beta-glucosidase binding and hydrolysis assays

Procurement of the exact (2R) isomer guarantees purity-linked usability in kinetic assays, whereas racemic mixtures will artificially skew hydrolysis rates and cyanide release profiles.

Food Safety and Regulatory Compliance Testing

Driven by the distinct SRM transitions and chromatographic resolution detailed in Section 3, lotaustralin is an indispensable calibration standard for quantifying total cyanogenic potential in cassava chips, flaxseed, and lima beans. Accurate independent quantification of lotaustralin alongside linamarin is legally required to certify that ready-to-eat products meet the FAO/WHO safety threshold of <10 ppm hydrogen cyanide equivalents [1].

Agricultural Biotechnology and Crop Engineering

Because lotaustralin is specifically derived from isoleucine via the CYP79D2 enzyme, it serves as a highly specific phenotypic marker. Researchers engineering acyanogenic or low-toxicity cassava cultivars utilize pure lotaustralin standards to validate the successful silencing or knockout of the CYP79D2 pathway, a workflow that cannot be completed using linamarin alone [2].

Linamarase Kinetics and Biosensor Calibration

The strict stereochemical purity of (2R)-lotaustralin ensures reproducible binding and hydrolysis data in enzymatic assays. This makes it a critical substrate for characterizing beta-glucosidase efficiency and calibrating potentiometric cyanide biosensors designed for rapid, field-based toxicity screening of agricultural yields [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.12123733 Da

Monoisotopic Mass

261.12123733 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P588137A94

Metabolism Metabolites

Upon exposure to enzymes and gut flora in the human intestine, lotaustralin can decompose to the toxic chemical hydrogen cyanide. This occurs via the enzyme linamarase, which is found in the cell wall of the plant. Chewing of the plant allows the enzyme to contact the lotaustralin converting it into acetone cyanohydrin, which then spontaneously decomposes to hydrogen cyanide. (L630, L1240) Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Lotaustralin

Dates

Last modified: 04-14-2024
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6: Rojas MG, Morales-Ramos JA. Tri-trophic level impact of host plant linamarin and lotaustralin on Tetranychus urticae and its predator Phytoseiulus persimilis. J Chem Ecol. 2010 Dec;36(12):1354-62. doi: 10.1007/s10886-010-9872-5. Epub 2010 Oct 16. PubMed PMID: 20953678.
7: Fürstenberg-Hägg J, Zagrobelny M, Jørgensen K, Vogel H, Møller BL, Bak S. Chemical defense balanced by sequestration and de novo biosynthesis in a lepidopteran specialist. PLoS One. 2014 Oct 9;9(10):e108745. doi: 10.1371/journal.pone.0108745. eCollection 2014. PubMed PMID: 25299618; PubMed Central PMCID: PMC4191964.
8: Andersen MD, Busk PK, Svendsen I, Møller BL. Cytochromes P-450 from cassava (Manihot esculenta Crantz) catalyzing the first steps in the biosynthesis of the cyanogenic glucosides linamarin and lotaustralin. Cloning, functional expression in Pichia pastoris, and substrate specificity of the isolated recombinant enzymes. J Biol Chem. 2000 Jan 21;275(3):1966-75. PubMed PMID: 10636899.
9: Muzashvili T, Moniuszko-Szajwaj B, Pecio L, Oleszek W, Stochmal A. Ultraperformance liquid chromatography tandem mass spectrometry determination of cyanogenic glucosides in Trifolium species. J Agric Food Chem. 2014 Feb 26;62(8):1777-82. doi: 10.1021/jf4056659. Epub 2014 Feb 12. PubMed PMID: 24476020.
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11: TETLEY JH. Inhibition of populations of Haemonchus contortus in sheep fed on white clover (Trifolium repens) high in lotaustralin. Nature. 1953 Feb 14;171(4346):311. PubMed PMID: 13036873.
12: Dalisay DS, Kim KW, Lee C, Yang H, Rübel O, Bowen BP, Davin LB, Lewis NG. Dirigent Protein-Mediated Lignan and Cyanogenic Glucoside Formation in Flax Seed: Integrated Omics and MALDI Mass Spectrometry Imaging. J Nat Prod. 2015 Jun 26;78(6):1231-42. doi: 10.1021/acs.jnatprod.5b00023. Epub 2015 May 17. PubMed PMID: 25981198.
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14: Lai D, Abou Hachem M, Robson F, Olsen CE, Wang TL, Møller BL, Takos AM, Rook F. The evolutionary appearance of non-cyanogenic hydroxynitrile glucosides in the Lotus genus is accompanied by the substrate specialization of paralogous β-glucosidases resulting from a crucial amino acid substitution. Plant J. 2014 Jul;79(2):299-311. doi: 10.1111/tpj.12561. Epub 2014 Jun 23. PubMed PMID: 24861854.
15: Zilg H, Tapper BA, Conn EE. The origin of the glucosidic linkage oxygen of the cyanogenic glucosides, linamarin and lotaustralin. J Biol Chem. 1972 Apr 25;247(8):2384-6. PubMed PMID: 5019952.
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